Prednisone Glucuronide

UGT phenotyping in vitro metabolism glucuronidation kinetics

Prednisone Glucuronide is the 21-O-β-D-glucuronide conjugate of the synthetic corticosteroid prednisone, a phase II metabolite formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation. With a molecular formula of C₂₇H₃₄O₁₁ and a molecular weight of 534.55 g/mol, it is supplied as a fully characterized reference standard (purity >95%) intended for analytical method development, method validation, and quality-controlled applications in pharmaceutical and bioanalytical laboratories.

Molecular Formula C₂₇H₃₄O₁₁
Molecular Weight 534.55
Cat. No. B1155790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrednisone Glucuronide
Synonyms(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(2-((10R,13S,17R)-17-Hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy)tetrahydro-2H-pyran-2-carboxylic Acid
Molecular FormulaC₂₇H₃₄O₁₁
Molecular Weight534.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prednisone Glucuronide Reference Standard for Bioanalytical and Metabolism Research – What Sets It Apart


Prednisone Glucuronide is the 21-O-β-D-glucuronide conjugate of the synthetic corticosteroid prednisone, a phase II metabolite formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation [1]. With a molecular formula of C₂₇H₃₄O₁₁ and a molecular weight of 534.55 g/mol, it is supplied as a fully characterized reference standard (purity >95%) intended for analytical method development, method validation, and quality-controlled applications in pharmaceutical and bioanalytical laboratories . Unlike the parent drug prednisone (an 11-keto prodrug) or its active metabolite prednisolone (11β-hydroxy form), Prednisone Glucuronide represents the direct glucuronidation product of unchanged prednisone and exhibits distinct biochemical and analytical properties that make it non-interchangeable with prednisolone glucuronide or other corticosteroid glucuronides [2].

Why Prednisone Glucuronide Cannot Be Substituted with Prednisolone Glucuronide or Unconjugated Prednisone in Analytical Workflows


Prednisone Glucuronide differs from its closest analog—prednisolone 21-β-D-glucuronide—by the oxidation state at C-11 (11-keto vs. 11β-hydroxyl), which fundamentally alters enzyme recognition, glucuronidation kinetics, and chromatographic behavior [1]. Direct head-to-head evidence demonstrates that prednisone (PREDON) undergoes approximately 50% glucuroconjugation in human urine, whereas prednisolone and its reduced metabolites each exhibit less than 20% conjugation [2]. Furthermore, the UGT isoform responsible for prednisone glucuronidation is primarily UGT2B7, which displays 6-fold higher catalytic activity toward prednisone than UGT1A3 or UGT2B17—a selectivity profile that does not identically mirror prednisolone glucuronidation, which may also involve UGT1A3 and 2B17 with different relative contributions [3][4]. These quantitative biochemical differences translate into distinct urinary excretion time-concentration profiles and detection windows, meaning that substituting Prednisone Glucuronide with a generic 'corticosteroid glucuronide' reference standard or using the unconjugated parent drug will compromise analytical accuracy in quantitative LC-MS/MS workflows [5].

Quantitative Differentiation Evidence: Prednisone Glucuronide vs. Closest Analogs


UGT2B7 Isoform Selectivity: 6-Fold Higher Activity for Prednisone Glucuronidation vs. UGT1A3 and UGT2B17

In a direct head-to-head screening of 14 individual recombinant UGT isoforms, UGT2B7 catalyzed prednisone glucuronidation with 6-fold higher activity than UGT1A3 and UGT2B17; no detectable glucuronidation was observed with UGT1A1, 1A4, 1A5, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, or 2B15 [1]. The apparent Km of prednisone in pooled human liver microsomes (HLM) was 594 ± 118 μM (mean ± SE), with considerable inter-individual phenotypic variability (CV = 61%, n = 82 HLM specimens) and a significant correlation with morphine glucuronidation (r = 0.66, P < 0.0001), a probe substrate for UGT2B7 [2]. This isoform selectivity is structurally linked to the 11-keto group of prednisone, which distinguishes it from the 11β-hydroxyl-bearing prednisolone [3].

UGT phenotyping in vitro metabolism glucuronidation kinetics

Glucuronidation Extent: Prednisone (PREDON) Exhibits 50% Conjugation vs. Less Than 20% for Prednisolone and Its Reduced Metabolites

In a controlled human excretion study with six volunteers receiving 4.5 mg prednisolone via nasal inhaler (Sofrasolone®) over 9 hours, urine samples analyzed by validated LC-MS/MS revealed that prednisone (PREDON) had the highest degree of glucuroconjugation at 50%, compared with prednisolone (PRED), 20β-dihydroprednisolone (20βPRED), and 20α-dihydroprednisolone (20αPRED), each of which showed less than 20% conjugation [1]. Maximum urinary concentrations in the total (free + conjugated) fraction were 500 ng/mL for PREDON, 266 ng/mL for PRED, 350 ng/mL for 20βPRED, and 140 ng/mL for 20αPRED, with PREDON also exceeding the 30 ng/mL reporting limit more substantially and for a longer duration than other metabolites [2]. The >2.5-fold difference in conjugation extent means that enzymatic hydrolysis with β-glucuronidase is quantitatively more critical for accurate recovery of prednisone from biological matrices than for the other monitored species.

doping control urinary biomarker phase II metabolism

Multi-Analyte LC-MS/MS Quantification: Validated Method with LOQ of 3.60–7.20 ng/mL and Intraday/Interday RSD 0.76%–9.57%

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for simultaneous determination of seven analytes—cortisol, dexamethasone, methylprednisolone, prednisone, prednisolone, mycophenolic acid (MPA), and mycophenolic acid glucuronide (MPAG)—in human plasma demonstrated a lowest limit of quantitation of 3.60–7.20 ng/mL for the corticosteroid panel, including prednisone [1]. The relative standard deviation (RSD) for intraday and interday quality control variation ranged from 0.76% to 9.57% across all analytes [2]. The method utilized gradient reverse-phase separation on a Symmetry C18 column with ammonium acetate-methanol mobile phase (pH 3.5) and negative-mode electrospray ionization with multiple-reaction monitoring (MRM), detecting prednisone at the 357.1→327.2 transition [3]. This method's ability to co-quantify prednisone alongside the glucuronide conjugate of mycophenolic acid (MPAG) makes it directly applicable to therapeutic drug monitoring in combination immunosuppressive regimens, where prednisone glucuronide serves as a critical analytical reference for verifying chromatographic resolution from the structurally distinct MPAG.

LC-MS/MS method validation immunosuppressant monitoring bioanalytical chemistry

Urinary Excretion Differential: Prednisone Exhibits Wider Detection Window After Topical Administration Than Prednisolone

In a study of 10 subjects receiving therapeutic doses of either prednisone or prednisolone via systemic (oral) and topical (ocular, intranasal) routes, LC-MS/MS analysis of enzymatically hydrolyzed urine samples revealed route-dependent quantitative differences between prednisone and prednisolone [1]. After systemic administration, prednisone was detectable for at least 24 hours at 5–500 ng/mL, while prednisolone reached 5–900 ng/mL [2]. Critically, after topical administration, prednisone remained detectable for at least 18 hours at 5–140 ng/mL, whereas prednisolone concentrations dropped to only 5–50 ng/mL—a nearly 3-fold lower upper range for prednisolone [3]. The majority of both compounds were excreted as unconjugated species, but the glucuronide fraction (isolated via enzymatic hydrolysis with β-glucuronidase) contributed differentially to total recovery, consistent with the higher glucuronidation propensity of prednisone [4].

urinary excretion profile detection window doping control marker

Reference Standard Traceability: Fully Characterized with Certificate of Analysis and USP/EP Pharmacopeial Traceability

Prednisone Glucuronide supplied as a reference standard is fully characterized with structural confirmation and purity certification (>95%), and is compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications . The standard is manufactured to serve as a calibrator with traceability against pharmacopeial standards (USP or EP) and is accompanied by a detailed Certificate of Analysis . In contrast to generic 'research-grade' corticosteroid glucuronides that may lack complete characterization or defined purity thresholds required for regulated bioanalysis, this product is specifically intended for use during synthesis and formulation stages of drug development, providing documented chain of custody . The recommended storage condition is -20°C, with centrifugation of the original vial prior to cap removal to maximize recovery .

reference standard procurement GMP/GLP compliance analytical quality control

High-Impact Application Scenarios Where Prednisone Glucuronide Drives Scientific and Procurement Decisions


Anti-Doping Urinary Analysis: Enzymatic Hydrolysis Calibrator for Total Prednisone Quantification

Based on the evidence that prednisone (PREDON) exhibits 50% glucuroconjugation in human urine—more than 2.5-fold higher than prednisolone and its dihydro metabolites—anti-doping laboratories accredited by WADA must incorporate a Prednisone Glucuronide reference standard as the hydrolysis efficiency calibrator when performing β-glucuronidase deconjugation prior to LC-MS/MS analysis [1]. Without this calibrator, laboratories risk ≥50% under-recovery of prednisone in total fraction measurements, potentially generating false-negative results in doping control samples, particularly after topical glucocorticoid administration where prednisone provides a wider detection window (5–140 ng/mL for ≥18 h) than prednisolone (5–50 ng/mL) [2].

Therapeutic Drug Monitoring of Combination Immunosuppressive Regimens in Transplant Recipients

In renal and thoracic transplant recipients receiving prednisone co-administered with mycophenolate mofetil, the validated multi-analyte LC-MS/MS method (LOQ 3.60–7.20 ng/mL for corticosteroids, intraday/interday RSD 0.76%–9.57%) enables simultaneous quantification of prednisone alongside MPA and MPAG [3]. Procuring authentic Prednisone Glucuronide as the reference standard ensures accurate calibration and verification of the prednisone MRM transition (357.1→327.2) without interference from the co-eluting MPAG glucuronide conjugate, which is critical given the documented wide inter-patient pharmacokinetic variability (CV > 70% for MPA/MPAG PK parameters) that necessitates robust multi-analyte monitoring [4].

In Vitro UGT Phenotyping and Drug-Drug Interaction Studies

Researchers investigating UGT-mediated drug-drug interactions involving prednisone require the Prednisone Glucuronide reference standard to quantify UGT2B7 catalytic activity, which is the predominant isoform responsible for prednisone glucuronidation (6-fold > UGT1A3 and UGT2B17; Km = 594 ± 118 μM in HLM) [5]. The significant inter-individual variability in HLM glucuronidation (CV = 61%, n = 82) and the strong correlation with morphine glucuronidation (r = 0.66, P < 0.0001) make authentic Prednisone Glucuronide essential for calibrating HPLC-based activity assays and for distinguishing UGT2B7-mediated metabolism from contributions of other UGT isoforms, a differentiation that prednisolone glucuronide cannot provide due to its distinct isoform selectivity profile [6].

Pharmaceutical Impurity Profiling and Regulatory Submission Support

For ANDA and DMF submissions requiring identification and quantification of prednisone-related impurities and metabolites, the fully characterized Prednisone Glucuronide reference standard (>95% purity, Certificate of Analysis, USP/EP traceability) provides the documented quality assurance necessary for regulatory acceptance . Its use as a reference standard for analytical method validation (AMV) and quality control (QC) during pharmaceutical development ensures traceability against pharmacopeial monographs, meeting the evidentiary standards required by regulatory agencies that generic corticosteroid glucuronide preparations without full characterization cannot satisfy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prednisone Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.